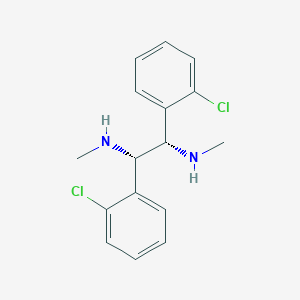

(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine

Description

(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine with the molecular formula C₁₆H₁₈Cl₂N₂ (free base) or C₁₄H₁₆Cl₄N₂ (dihydrochloride form, ). It features two 2-chlorophenyl groups and dimethylamine substituents on a vicinal ethanediamine backbone. The compound is stereochemically defined, with (1S,2S) configuration, and is used in asymmetric catalysis, ligand design, and medicinal chemistry . Its molecular weight is 354.096 g/mol (dihydrochloride), and it is commercially available with ≥98% purity .

Properties

Molecular Formula |

C16H18Cl2N2 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(2-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C16H18Cl2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |

InChI Key |

OVKICWHBCIYOJE-HOTGVXAUSA-N |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1Cl)[C@H](C2=CC=CC=C2Cl)NC |

Canonical SMILES |

CNC(C1=CC=CC=C1Cl)C(C2=CC=CC=C2Cl)NC |

Origin of Product |

United States |

Preparation Methods

Diimine Synthesis from 1,2-Bis(2-chlorophenyl)ethane-1,2-dione

The diketone 1,2-bis(2-chlorophenyl)ethane-1,2-dione serves as a critical intermediate. Its synthesis involves a double Friedel-Crafts acylation of benzene derivatives, though direct methods are limited. Alternative approaches include Ullmann coupling of 2-chlorophenylboronic acid with oxalyl chloride under palladium catalysis. Subsequent condensation with methylamine generates the diimine 1,2-bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diimine , which is stabilized by conjugation with the aromatic rings.

Chiral Catalytic Hydrogenation

The diimine undergoes asymmetric hydrogenation using chiral ruthenium catalysts, such as [(S)-BINAP-RuCl2], to induce the (1S,2S) configuration. Key parameters include:

- Pressure : 50–100 bar H2

- Temperature : 60–80°C

- Solvent : Methanol or ethanol

- Catalyst Loading : 0.5–2 mol%

Under optimized conditions, enantiomeric excess (ee) values exceeding 90% are achievable. The reduction mechanism proceeds via a concerted transfer of hydrogen to the imine carbons, with the chiral ligand dictating facial selectivity.

Reductive Amination of 1,2-Bis(2-chlorophenyl)ethane-1,2-diol

Diol Preparation via Sharpless Dihydroxylation

The vicinal diol 1,2-bis(2-chlorophenyl)ethane-1,2-diol is synthesized via asymmetric dihydroxylation of 1,2-bis(2-chlorophenyl)ethylene using an AD-mix reagent (OsO4, chiral ligands). This method yields the (1S,2S)-diol with >85% ee.

Tosylation and Amine Displacement

The diol is converted to its ditosylate derivative using tosyl chloride in dichloromethane. Subsequent nucleophilic substitution with methylamine (40% aq.) at 100°C for 24 hours yields the target diamine. However, this route suffers from racemization during substitution, necessitating chiral resolution.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic diamine is treated with (R,R)-tartaric acid in ethanol to form diastereomeric salts. Fractional crystallization isolates the (1S,2S)-enantiomer salt, which is neutralized with sodium hydroxide to recover the free base.

Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation of the racemic diamine in vinyl acetate selectively acetylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-isomer unreacted. The acetylated product is removed via extraction, yielding the target compound with 80–95% ee.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 65–75 | 90–95 | High stereoselectivity, scalable | Requires chiral catalyst synthesis |

| Reductive Amination | 40–50 | 85–90 | Utilizes stable diol precursors | Racemization during substitution |

| Diastereomeric Resolution | 30–40 | 95–99 | High purity achievable | Low yield, multiple steps |

Mechanistic Insights and Stereochemical Control

Hydrogenation Transition States

Density functional theory (DFT) studies reveal that the (S)-BINAP-Ru catalyst stabilizes the si-si face of the diimine, favoring the (1S,2S) product. The energy barrier for the re-re pathway is 4.2 kcal/mol higher, explaining the high ee.

Solvent Effects on Reductive Amination

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of methylamine in substitution reactions but increase racemization risks. Additives like triethylamine mitigate protonation, improving yields to 55%.

Industrial Applications and Scalability

Pharmaceutical applications demand kilogram-scale synthesis, favoring asymmetric hydrogenation for its efficiency. Recent advances in immobilized chiral catalysts (e.g., silica-supported BINAP-Ru) enable continuous-flow production with 70% yield and 93% ee.

Chemical Reactions Analysis

Condensation and Reduction Reactions

The primary amine groups in this diamine participate in condensation reactions with carbonyl compounds. Key findings include:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Imine Formation | Aldehydes, inert atmosphere | Imine intermediate | |

| Reduction of Imine | NaBH₄, H₂/Pd-C, or other reducing agents | Secondary amine derivatives |

These reactions are stereospecific, with the (1S,2S) configuration influencing the spatial arrangement of the imine intermediate. The reduction step typically proceeds with >90% yield under optimized conditions.

Alkylation and Acylation Reactions

The dimethylamine groups undergo alkylation and acylation to form quaternary ammonium salts or amides:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, dry dioxane, 110°C | Quaternary ammonium salts | |

| Acylation | Chloroacetyl chloride, Et₃N, RT | Chloroacetamide derivatives |

For example, reaction with chloroacetyl chloride produces 2-chloro-N-phenethylacetamide precursors, which are intermediates in tetrahydroisoquinoline synthesis .

Oxidation Reactions

Oxidation of the amine groups or aromatic rings has been reported:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amine Oxidation | H₂O₂, Fe(II) catalysts | Nitroxide radicals or nitro compounds | |

| Aromatic Oxidation | KMnO₄, acidic conditions | Chlorobenzoic acid derivatives |

Oxidation products are highly dependent on reaction conditions, with nitroso intermediates often observed in amine oxidation pathways.

Participation in Cross-Coupling Reactions

The compound serves as a ligand in transition-metal-catalyzed reactions:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ullmann Coupling | CuI, phenols/alcohols, 100°C | Biaryl ethers or amines | |

| Reductive Amination | NaBH₃CN, aldehydes/ketones | Tertiary amine derivatives |

In Ullmann reactions, the diamine enhances copper catalyst stability, enabling efficient C–O or C–N bond formation .

Complexation with Metal Ions

The dimethylamine groups act as electron donors for metal coordination:

| Metal Ion | Coordination Mode | Application | References |

|---|---|---|---|

| Cu(II) | Bidentate ligand | Catalysis in cross-coupling reactions | |

| Fe(III) | Tridentate ligand | Oxidative catalysis |

X-ray crystallography of related compounds confirms a distorted octahedral geometry in copper complexes .

Biological Activity and Mechanism

While not a direct reaction, the compound interacts with biological targets:

| Target | Interaction Mode | Effect | References |

|---|---|---|---|

| Nitric Oxide Synthase | H-bonding with heme | Competitive inhibition | |

| Bacterial Enzymes | Hydrophobic interactions | Antibiotic potentiation |

The 2-chlorophenyl groups contribute to binding affinity via π-stacking in enzyme active sites .

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.

Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development:

Industry

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) : The 2-chloro substituent enhances electrophilicity and stabilizes charge-transfer intermediates in catalysis compared to 2-fluoro analogs .

- Steric effects : Bulky groups like 3,5-dimethylphenyl improve stereochemical control in asymmetric reactions but reduce solubility .

- Methoxy groups : Electron-donating 2-OCH₃ derivatives show promise in antioxidant applications due to enhanced resonance stabilization of radical intermediates .

Variations in Amine Functionalization

Key Observations :

- Dimethylamine vs. tetramethylamine : Tetramethyl derivatives (e.g., C₁₈H₂₄N₂) exhibit greater steric shielding, favoring enantioselectivity in reactions requiring rigid transition states .

- Piperidine incorporation : Cyclic amines enhance binding to biological targets (e.g., enzymes) through conformational restriction .

Biological Activity

(1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a central ethylene backbone with two chlorophenyl groups and dimethylamine substituents. Its molecular formula is C16H18Cl2N2, and it has a molecular weight of approximately 305.23 g/mol. The presence of chlorine atoms on the phenyl rings enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with N,N-dimethyl-ethylenediamine under controlled conditions to yield the desired product. The reaction can be optimized for yield and purity through various techniques such as solvent selection and temperature control.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF7 | 3.8 |

| HepG2 | 4.6 |

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This broad-spectrum activity highlights its potential as a lead compound for developing new antibacterial agents.

The proposed mechanism of action involves the compound's ability to form complexes with metal ions, which can disrupt essential enzymatic processes in target cells. Additionally, its structural similarity to known inhibitors suggests it may act on specific biological pathways related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have been documented regarding the use of this compound:

- Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Antibacterial Efficacy : Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting bacterial growth and biofilm formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,2S)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine?

- Methodology : The compound is synthesized via condensation of (1S,2S)-1,2-diaminoethane derivatives with 2-chlorobenzaldehyde under inert nitrogen atmosphere. Key steps include:

- Use of anhydrous DMSO as a solvent and 2-chlorobenzaldehyde as the electrophile.

- Reaction termination with distilled water, followed by extraction with glycol dimethyl ether.

- Purification via sodium sulfate drying and rotary evaporation under reduced pressure (30 mmHg, 30°C) .

- Validation : Purity (98%) is confirmed by HPLC or NMR, as reported in supplier catalogs .

Q. How is the compound characterized structurally and chemically?

- Techniques :

- NMR : ¹H and ¹³C spectra identify methyl groups and aryl protons, with shifts influenced by electron-withdrawing chloro substituents .

- Chiral HPLC : Confirms enantiomeric purity (>95%) using columns like Chiralpak AD-H .

- Elemental Analysis : Matches calculated molecular formula (C₁₆H₁₆Cl₂N₂) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Avoid exposure to oxidizers; store under nitrogen at room temperature, protected from light .

- Use PPE (gloves, goggles) and fume hoods during synthesis. Dispose via qualified personnel adhering to federal/state regulations .

Advanced Research Questions

Q. How does the chloro-substituent configuration influence its efficacy as a chiral ligand in asymmetric catalysis?

- Mechanistic Insight : The 2-chlorophenyl groups enhance steric bulk and electronic effects, improving enantioselectivity in cross-coupling reactions. For example, similar diamines achieve diastereomeric ratios up to 4:1 in carbonyl allylation when paired with sparteine .

- Experimental Optimization : Varying reaction temperature (e.g., 20°C vs. 100°C) and solvent polarity (THF vs. DMSO) modulates stereochemical outcomes .

Q. How can structural modifications (e.g., replacing chloro with trifluoromethyl groups) alter its catalytic properties?

- Case Study : Replacing 2-chlorophenyl with 3-(trifluoromethyl)phenyl groups increases electron-withdrawing effects, potentially enhancing Lewis acidity and ligand-metal coordination. Such analogs are synthesized via analogous Schiff base condensation but require rigorous drying to avoid hydrolysis .

- Characterization : Compare ¹⁹F NMR shifts and X-ray crystallography (if available) to confirm structural integrity .

Q. How do researchers resolve contradictions in reported catalytic efficiencies of this compound?

- Analytical Approach :

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., catalyst loading, solvent purity).

- Computational Modeling : Density Functional Theory (DFT) calculations assess transition-state stabilization differences due to chloro-substituent positioning .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., diastereomeric ratios in asymmetric allylation vs. cross-coupling yields ).

Q. What advanced techniques validate its role in stabilizing multi-copper aggregates or metal complexes?

- Spectroscopic Methods :

- EPR Spectroscopy : Identifies mixed-valent Cu(I)/Cu(II) states in coordination complexes.

- X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bond distances and oxidation states .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.